Adenosine 3'-monophosphate hydrate

Overview

Description

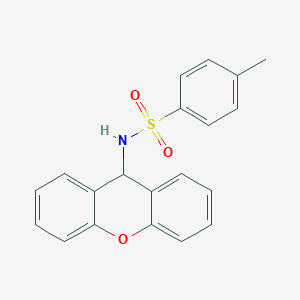

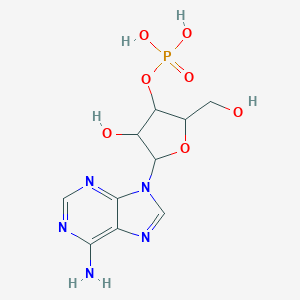

Adenosine 3’-monophosphate is a nucleotide and metabolite formed via hydrolysis of 2’,3’-cAMP by metal-dependent phosphodiesterases . It reduces the proliferation of rat preglomerular vascular smooth muscles cells (PGVSMCs) and glomerular mesangial cells (GMCs) in a concentration-dependent manner . This effect is abolished by the adenosine A2B receptor antagonist MRS1754 . Adenosine 3’-monophosphate is also a metabolic intermediate in the biosynthesis of adenosine .

Synthesis Analysis

Adenosine 3’,5’-cyclic monophosphate (cAMP) is synthesized from ATP in the presence of Adenylate cyclase enzyme . cAMP is majorly used as a marker in immunochemical detection assays. Intracellular levels of cAMP control immune and inflammatory functions. Bacterial infection triggers intracellular cAMP production .Molecular Structure Analysis

The hydrates of adenosine-3’,5’-cyclic phosphate sodium (cAMPNa· n H2O, n = 2, 4, 5, including its methanol solvate of n = 3) were systematically investigated for the crystal structures . They were shown to have four crystal forms: trigonal dihydrate cAMPNa·2H2O (form I), monoclinic tetrahydrate cAMPNa·4H2O (form II), orthorhombic pentahydrate cAMPNa·5H2O (form III), and orthorhombic methanol trihydrate cAMPNa·CH3OH·3H2O (form IV) .Chemical Reactions Analysis

The hydrates of adenosine-3’,5’-cyclic phosphate sodium were systematically investigated for their transformation behaviors mediated by humidity . The reversible conversions between the hydrates and their corresponding low hydrates or even anhydrates occur along with desorption/uptake of crystal water mediated by humidity .Physical And Chemical Properties Analysis

Almost all salt forms of nucleotides exist as crystalline hydrates . The hydrates of adenosine-3’,5’-cyclic phosphate sodium were systematically investigated for their humidity sensibility . The difference in the desorption dynamics of crystal water for the different hydrates was mainly attributed to their steric effects in the crystal lattice .Scientific Research Applications

Adenosine 3’-monophosphate Hydrate in Scientific Research: Adenosine 3’-monophosphate hydrate is a significant molecule with various applications in scientific research. Below are some of the unique applications across different fields:

Cellular Signaling Studies

This compound is used to study cellular signaling processes, serving as a precursor for the synthesis of adenosine triphosphate (ATP) and acting as a potent vasodilator .

Protein Kinase A Activation

It functions as an activator of protein kinase A (PKA), which is a key regulator of many cellular reactions, released in response to hormonal stimulation .

Crystal Structure Analysis

The hydrates of Adenosine 3’-monophosphate have been systematically investigated for their crystal structures, humidity sensibility, and transformation behaviors mediated by humidity .

Supramolecular & Polymorphism Studies

These studies involve investigating the relationship between crystal water behaviors and specific structures in nucleotide salt forms .

Temperature Regulation in Pathogens

External application of cyclic adenosine monophosphate (cAMP) can significantly nullify temperature effects on appressorium formation in leaf blast pathogen (Magnaporthe grisea), influencing conidia germination .

Mechanism of Action

- Adenosine 3’-monophosphate (3’-AMP) is a metabolite produced from the hydrolysis of 2’,3’-cAMP by a family of metal-dependent phosphodiesterases .

- Its primary targets include adenosine receptors , specifically the A2B receptors . These receptors are found in various cell types, including preglomerular vascular smooth muscle cells and glomerular mesangial cells .

- Upon binding to A2B receptors, it inhibits the proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells .

- The exact intracellular pathways triggered by A2B receptor activation are still being explored, but this represents a novel pathway for adenosine-based cell regulation .

- Adenosine is a key regulator in many cellular reactions. It acts as a second messenger in signal transduction mechanisms .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Safety and Hazards

Future Directions

Local cAMP signals have become recognized worldwide in four major diseases: cancer, cataracts, diabetes, and cardiovascular diseases . Therefore, cAMP’s current status and statics relative to its characteristics were here attempted, involving simple synthesis in different directions . A few additional cAMP-play positions are now known as the second messenger and new finders in this field and experiences with cAMP and medicaments such as salmeterol, theophylline, metoprolol, desmopressin, morphine, and ranitidine .

properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWIDQLWSQBRQS-MCDZGGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871566 | |

| Record name | (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine 3'-monophosphate hydrate | |

CAS RN |

6199-71-9 | |

| Record name | (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide](/img/structure/B516648.png)

![7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one](/img/structure/B516837.png)

![13-Azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-2-one](/img/structure/B517121.png)

![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid](/img/structure/B517562.png)